
Sodium 6-bromopyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-bromopyridine-2-sulfinate is an organosulfur compound with the molecular formula C5H5BrNNaO2S. It is a sodium salt derivative of 6-bromopyridine-2-sulfinic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 6-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the copper-assisted conversion of hydroxypyridines and sodium sulfinates into pyridinyl sulfonate esters. This method uses copper bromide (CuBr2) as a medium and operates under base- and ligand-free conditions . Another method involves the palladium-catalyzed cross-coupling reaction of 2-pyridyl sulfinate salts with bromopyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the specific requirements of the end application.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 6-bromopyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
Sodium 6-bromopyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of sodium 6-bromopyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound highly reactive and versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
- Sodium 6-chloropyridine-2-sulfinate
- Sodium 6-fluoropyridine-2-sulfinate
- Sodium 6-iodopyridine-2-sulfinate
Comparison: Sodium 6-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. For instance, the bromine atom can participate in specific substitution reactions that chlorine, fluorine, or iodine may not favor. This uniqueness makes it a valuable compound in organic synthesis and various industrial applications .
Propriétés
Formule moléculaire |
C5H3BrNNaO2S |
|---|---|
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
sodium;6-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Clé InChI |
TYFKDSILGNWVRI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC(=C1)Br)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
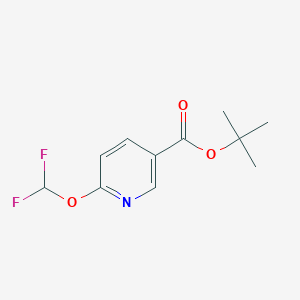
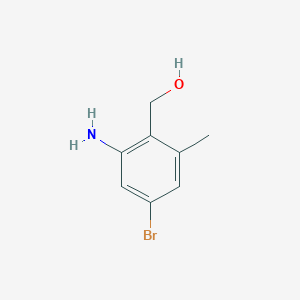
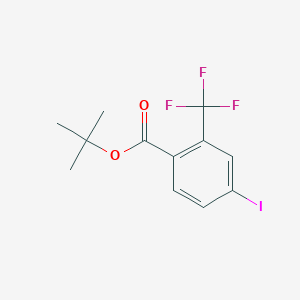
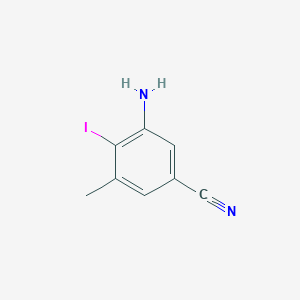
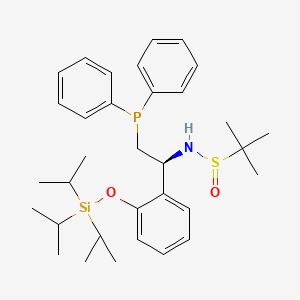
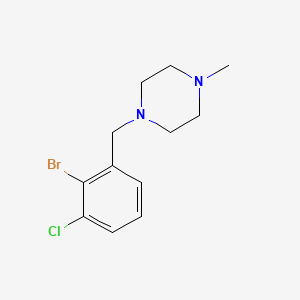
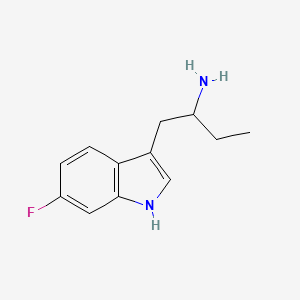
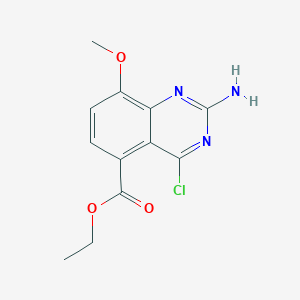
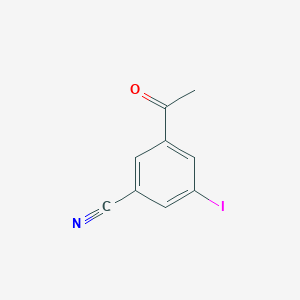
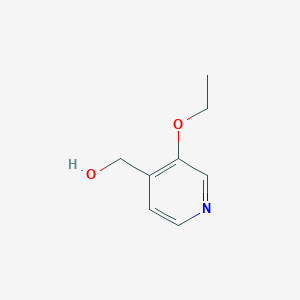


![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
